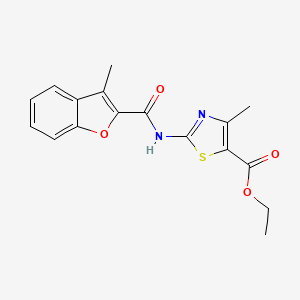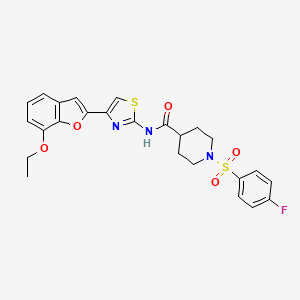
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran, thiazole, and piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the piperidine derivative. Key steps may include:
Formation of Benzofuran Intermediate: Ethylation of a suitable benzofuran precursor.
Thiazole Synthesis: Cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the thiazole and benzofuran intermediates.
Final Assembly: Introduction of the piperidine moiety through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzofuran or thiazole rings.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Use of reducing agents like LiAlH₄ or NaBH₄.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic devices. Its unique chemical structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O5S2/c1-2-33-21-5-3-4-17-14-22(34-23(17)21)20-15-35-25(27-20)28-24(30)16-10-12-29(13-11-16)36(31,32)19-8-6-18(26)7-9-19/h3-9,14-16H,2,10-13H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUZTSIOZTSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)
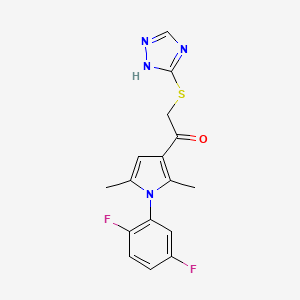
![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)
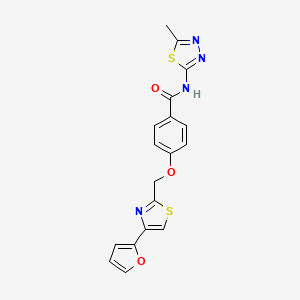

![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)
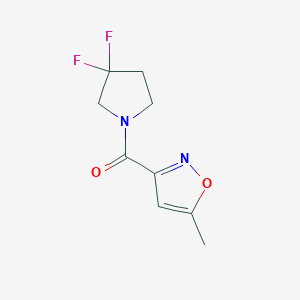
![N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline](/img/structure/B2850303.png)
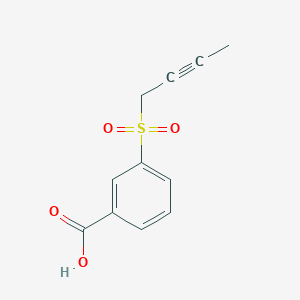
![6-Benzyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850307.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)
